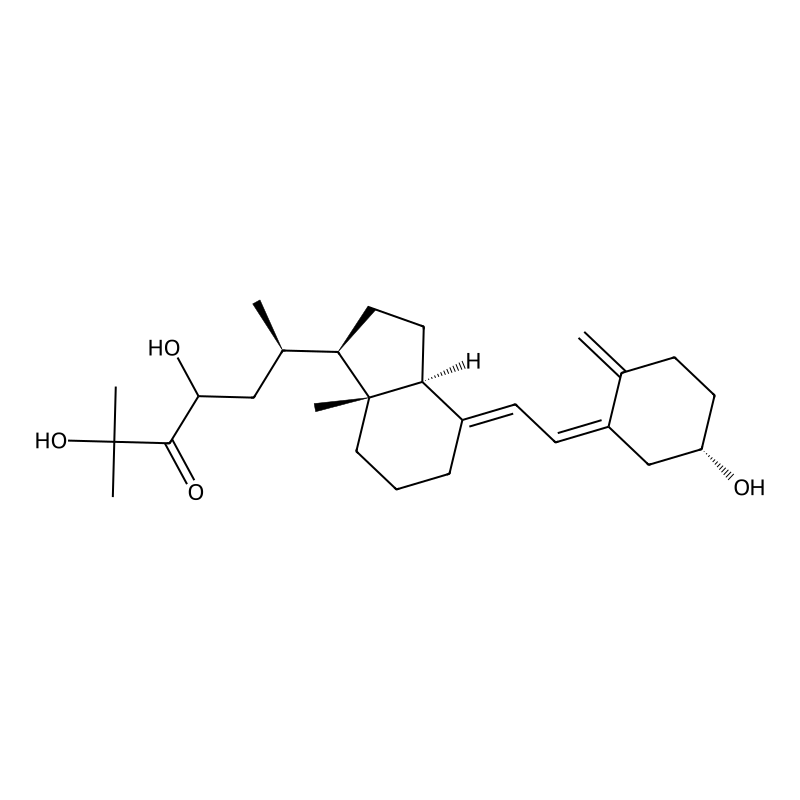

23,25-Dihydroxy-24-oxovitamin D3

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

23,25-Dihydroxy-24-oxovitamin D3 is a metabolite of vitamin D3, specifically derived from cholecalciferol. This compound belongs to the secosteroid family, characterized by a unique structure that includes hydroxyl groups at positions 23 and 25, along with an oxo group at position 24. Its molecular formula is C27H44O4, and it plays a significant role in the metabolism of vitamin D within the human body, particularly concerning calcium and phosphate homeostasis .

The chemical behavior of 23,25-Dihydroxy-24-oxovitamin D3 includes several types of reactions:

- Oxidation: This compound can undergo oxidation to produce various metabolites.

- Reduction: The oxo group at position 24 can be reduced to form a hydroxyl group.

- Substitution: The hydroxyl groups can be substituted with different functional groups under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions typically occur under mild conditions to maintain the integrity of the secosteroid structure.

The synthesis of 23,25-Dihydroxy-24-oxovitamin D3 generally follows these steps:

- Hydroxylation of Cholecalciferol: The process begins with the hydroxylation of vitamin D3 to form 25-hydroxycholecalciferol.

- Further Hydroxylation and Oxidation: This intermediate is then further hydroxylated at the 23rd position and oxidized at the 24th position to yield 23,25-Dihydroxy-24-oxovitamin D3.

Industrial production often employs biotechnological methods using genetically engineered microorganisms that mimic natural metabolic pathways, enhancing yield and efficiency .

Studies on the interactions of 23,25-Dihydroxy-24-oxovitamin D3 reveal its metabolic pathways and effects on various biological systems. Notably, it interacts with enzymes involved in vitamin D metabolism and has been shown to influence calcium transport mechanisms in cells. Research continues to explore its unique interactions compared to other vitamin D metabolites .

Several compounds are structurally similar to 23,25-Dihydroxy-24-oxovitamin D3, including:

- 1,25-Dihydroxycholecalciferol: The most active form of vitamin D3 involved in calcium regulation.

- 24,25-Dihydroxycholecalciferol: A metabolite with similar but less potent effects compared to 1,25-dihydroxycholecalciferol.

- 23,24,25-Trihydroxyvitamin D3: Another metabolite that includes additional hydroxylation.

Uniqueness

The uniqueness of 23,25-Dihydroxy-24-oxovitamin D3 lies in its specific hydroxylation and oxidation pattern, which distinguishes it from other metabolites. Unlike 1,25-Dihydroxycholecalciferol, which has potent biological activity primarily related to calcium homeostasis, this compound has a more specialized role in vitamin D metabolism. Its distinct properties make it an intriguing subject for further investigation within both biological and medicinal contexts .

Early Investigations into Vitamin D3 Catabolism

The discovery of 23,25-dihydroxy-24-oxovitamin D3 emerged from systematic investigations into vitamin D3 inactivation pathways during the late 20th century. Initial work by Ohyama et al. (1991) identified CYP24A1 as the mitochondrial cytochrome P450 enzyme responsible for initiating side-chain oxidation of both 25-hydroxyvitamin D3 [25(OH)D3] and 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3]. This enzyme’s dual C23/C24 hydroxylation capability was later shown to produce 24-oxo derivatives through sequential oxidation steps.

Isolation and Identification

23,25-Dihydroxy-24-oxovitamin D3 was first isolated from renal mitochondrial incubations using radiolabeled 1,25(OH)2D3 in hypophosphatemic (Hyp) mouse models. Gas chromatography-mass spectrometry (GC-MS) analyses confirmed its identity as 24-oxo-1,23,25-trihydroxyvitamin D3, with characteristic fragmentation patterns at m/z 430.6 corresponding to the molecular ion [M+H]+. Comparative studies demonstrated 2.3-fold higher production rates in Hyp/Y mice versus wild-type controls (0.607 vs. 0.290 pmol/mg protein/min), suggesting dysregulated CYP24A1 activity in phosphate-wasting disorders.

High Performance Liquid Chromatography Methods

The isolation and quantification of 23,25-dihydroxy-24-oxovitamin D3 relies heavily on high performance liquid chromatography techniques due to the compound's complex structural characteristics and low physiological concentrations [1] [2]. Early studies established fundamental chromatographic conditions using extensive purification protocols that required five sequential column chromatographic steps to achieve compound isolation in pure form [1] [2].

Modern reversed-phase high performance liquid chromatography represents the primary analytical approach for 23,25-dihydroxy-24-oxovitamin D3 analysis. The compound exhibits optimal separation using C18 stationary phases with acetonitrile-water mobile phase systems ranging from 70:30 to 90:10 volume ratios [3] [4]. Flow rates between 1.0 and 1.2 milliliters per minute provide adequate resolution while maintaining reasonable analysis times of 15 to 25 minutes [3] [5]. Column dimensions of 4.6 × 250 millimeters with 5-micrometer particle size represent standard configurations, though shorter columns may be employed for rapid screening applications [5].

Normal-phase chromatography offers alternative separation mechanisms particularly valuable for stereoisomer differentiation. Silica-based stationary phases utilizing hexane-isopropanol mobile phases in ratios of 94:6 to 88:12 enable effective compound isolation [4] [6]. These conditions prove especially beneficial when separating 23,25-dihydroxy-24-oxovitamin D3 from closely related vitamin D metabolites that may co-elute under reversed-phase conditions [6].

Temperature control significantly influences chromatographic performance, with column temperatures of 30 to 35 degrees Celsius providing optimal peak shape and resolution [5]. Detection wavelengths of 265 nanometers represent the absorption maximum for the conjugated triene system characteristic of vitamin D compounds, while 254 nanometers serves as an alternative detection wavelength [2] [7] [5].

Liquid Chromatography-Mass Spectrometry Integration

The integration of liquid chromatography with mass spectrometry has revolutionized 23,25-dihydroxy-24-oxovitamin D3 analysis by providing both separation and structural confirmation capabilities [8] [9] [10]. Modern liquid chromatography-tandem mass spectrometry methods achieve detection limits in the picogram per milliliter range, representing significant sensitivity improvements over ultraviolet detection alone [8] [9] [11].

Sample preparation protocols for liquid chromatography-mass spectrometry analysis typically involve solid-phase extraction or liquid-liquid extraction procedures to remove matrix interferents and concentrate the analyte [8] [9]. Protein precipitation using acetonitrile or methanol followed by C18 solid-phase extraction cartridges provides effective sample cleanup while maintaining analyte recovery rates between 70 and 95 percent [8] [9].

Mobile phase optimization for mass spectrometry detection requires careful consideration of ionization efficiency and signal stability. Low pH mobile phases containing 0.1 percent formic acid enhance electrospray ionization efficiency and improve signal-to-noise ratios [9] [12]. The use of ammonium acetate buffers at concentrations of 2 to 5 millimolar may further improve ionization while maintaining chromatographic performance [12].

Advanced Chromatographic Techniques

Inclusion chromatography using cyclodextrin additives in the mobile phase represents a specialized technique for enhanced separation of vitamin D metabolite stereoisomers [6]. Gamma-cyclodextrin additions to acetonitrile-based mobile phases enable baseline resolution of C-3 epimers and related structural variants that would otherwise co-elute [6]. This approach proves particularly valuable when analyzing complex biological matrices containing multiple hydroxylated vitamin D metabolites [6].

Derivatization techniques coupled with liquid chromatography provide significant sensitivity enhancements for 23,25-dihydroxy-24-oxovitamin D3 analysis [13]. The use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a derivatization reagent increases analytical sensitivity by 24 to 276-fold compared to native compound analysis [13]. This Diels-Alder derivatization specifically targets the conjugated diene system present in vitamin D metabolites, creating stable adducts with enhanced mass spectrometric response [13].

Column-switching high performance liquid chromatography represents another advanced technique enabling automated sample cleanup and analysis in a single procedure [14]. This approach utilizes a precolumn for initial sample purification followed by analytical column separation, reducing manual sample preparation requirements while improving reproducibility [14].

Spectroscopic Characterization (Ultraviolet, Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Ultraviolet Spectroscopic Analysis

Ultraviolet spectroscopy provides fundamental structural information for 23,25-dihydroxy-24-oxovitamin D3 through characteristic absorption patterns of the conjugated triene chromophore [1] [2] [15]. The compound exhibits maximum absorption at 265 nanometers and minimum absorption at 228 nanometers, consistent with the cis-5,7,10(19)-triene system characteristic of vitamin D metabolites [1] [2] [7].

The ultraviolet absorption spectrum serves as a primary identification criterion during chromatographic purification procedures [2] [15]. Peak purity assessment relies on spectral consistency across the chromatographic peak, with deviations indicating the presence of co-eluting impurities [4]. The extinction coefficient at 265 nanometers provides quantitative information for concentration determination in purified samples [4].

Spectral analysis under different pH conditions reveals the stability characteristics of the conjugated system and potential degradation pathways [7]. The absorption maximum remains consistent across physiological pH ranges, indicating structural stability under normal analytical conditions [7]. However, exposure to extreme pH or prolonged light exposure may result in spectral shifts indicative of structural degradation [7].

Infrared Spectroscopic Characterization

Infrared spectroscopy provides detailed functional group identification for 23,25-dihydroxy-24-oxovitamin D3 through characteristic vibrational frequencies [1] [2] [7]. The hydroxyl groups present at positions C-3, C-23, and C-25 produce broad absorption bands between 3200 and 3500 wavenumbers, with specific frequencies dependent on hydrogen bonding interactions [7].

The ketone functionality at position C-24 exhibits characteristic carbonyl stretching vibrations between 1715 and 1720 wavenumbers [7]. This frequency range differentiates the saturated ketone from other carbonyl-containing vitamin D metabolites that may possess α,β-unsaturated ketone systems with lower stretching frequencies [7].

Conjugated double bond systems produce absorption bands between 1600 and 1650 wavenumbers, providing confirmation of the intact triene chromophore [7]. The relative intensities and exact frequencies of these bands offer information about the conformation and substitution patterns of the conjugated system [7].

Nuclear Magnetic Resonance Spectroscopic Methods

Proton nuclear magnetic resonance spectroscopy represents the most definitive analytical technique for 23,25-dihydroxy-24-oxovitamin D3 structural characterization [1] [2] [16] [17]. The C-23 proton appears as a characteristic multiplet between 4.2 and 4.7 parts per million, with exact chemical shift dependent on stereochemistry and neighboring group interactions [16] [17] [18].

Stereochemical determination at position C-23 relies on detailed analysis of coupling patterns and chemical shift values [16] [17] [18]. The 23S configuration, determined to be the naturally occurring form, exhibits distinct nuclear magnetic resonance characteristics compared to the synthetic 23R isomer [16] [17] [18]. Comparison with synthetic reference standards enables unambiguous stereochemical assignment [16] [18].

The vinyl protons characteristic of the conjugated triene system appear between 6.0 and 6.4 parts per million as complex multiplets [16]. These signals provide confirmation of the intact vitamin D structure and distinguish the compound from degradation products that may lack the conjugated system [16].

Methyl group signals appear in the aliphatic region between 0.8 and 1.2 parts per million, providing information about side-chain integrity and substitution patterns [16]. The C-18 and C-21 methyl groups exhibit characteristic chemical shifts that serve as internal standards for spectral interpretation [16].

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [1] [2] [19] [20]. The molecular ion appears at mass-to-charge ratio 431.3 under positive electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]+ of the C27H42O4 molecular formula [21] [19].

Major fragment ions include peaks at mass-to-charge ratios 413, 395, 377, 251, and 135, resulting from sequential loss of water molecules and side-chain cleavage reactions [19] [20]. The loss of 18 mass units (water) from the molecular ion produces the base peak at mass-to-charge ratio 413, indicating ready dehydration of the hydroxyl groups [19] [20].

Tandem mass spectrometry enables structural differentiation between isomeric vitamin D metabolites through characteristic fragmentation pathways [20]. Collision-induced dissociation experiments reveal isomer-specific fragment ions that enable unambiguous identification without prior chromatographic separation [20]. The retention of hydroxyl groups during fragmentation provides diagnostic information about substitution patterns [20].

The molecular ion stability and fragmentation efficiency depend on instrumental parameters including collision energy, gas pressure, and ionization conditions [19] [20]. Optimization of these parameters enables maximum sensitivity while maintaining structural information content [19].

Challenges in Differentiating C-23 and C-24 Hydroxylated Isomers

Structural Similarity and Analytical Complexity

The differentiation of C-23 and C-24 hydroxylated vitamin D metabolites represents one of the most challenging aspects of vitamin D analytical chemistry due to minimal structural differences between isomeric compounds [19] [22] [20]. These metabolites possess identical molecular weights and similar physicochemical properties, making separation and identification particularly demanding [19] [22].

The structural differences between 23,25-dihydroxy-24-oxovitamin D3 and related C-24 hydroxylated metabolites such as 24,25-dihydroxyvitamin D3 involve only the position of hydroxylation and the presence of the C-24 ketone functionality [19] [22]. These subtle differences require highly selective analytical approaches to achieve reliable differentiation [22] [20].

Chromatographic separation of these isomers demands carefully optimized mobile phase compositions and stationary phase selection [22] [6]. Traditional C18 reversed-phase conditions may not provide adequate resolution, necessitating alternative approaches such as normal-phase chromatography or specialized column chemistries [6].

Chromatographic Separation Strategies

The separation of C-23 and C-24 hydroxylated isomers requires strategic selection of chromatographic conditions that exploit subtle differences in polarity and hydrogen bonding interactions [22] [6]. Normal-phase chromatography using silica-based stationary phases with hexane-isopropanol mobile phases often provides superior isomer resolution compared to reversed-phase systems [6].

Inclusion chromatography utilizing cyclodextrin additives represents a powerful approach for isomer separation [6]. The differential interaction of hydroxylated isomers with cyclodextrin cavities enables enhanced selectivity that may not be achievable through conventional chromatographic mechanisms [6]. Beta-cyclodextrin and gamma-cyclodextrin additives have proven particularly effective for vitamin D metabolite separations [6].

Temperature effects on isomer separation require careful optimization, as elevated temperatures may improve peak efficiency but potentially reduce selectivity between closely related compounds [6]. Mobile phase pH also influences separation, with slight pH adjustments potentially affecting hydrogen bonding interactions and resulting selectivity [6].

Mass Spectrometric Differentiation Approaches

Advanced mass spectrometric techniques provide alternative approaches for isomer differentiation that may circumvent chromatographic separation requirements [20]. Tandem mass spectrometry using collision-induced dissociation, infrared multiphoton dissociation, electron-induced dissociation, and ultraviolet photodissociation enables generation of isomer-specific fragment ions [20].

The fragmentation behavior of hydroxylated vitamin D isomers depends on the position and stereochemistry of hydroxyl groups, creating opportunities for diagnostic fragment ion formation [20]. Specific cleavage patterns, such as C-6/C-7 bond cleavage, may occur preferentially in certain isomers while being absent in others [20].

Ion mobility spectrometry coupled with mass spectrometry represents an emerging technique for isomer differentiation based on gas-phase conformational differences [9]. The differential ion mobility of hydroxylated isomers may enable separation and identification without requiring complete chromatographic resolution [9].

Matrix effects pose significant challenges in biological sample analysis, as endogenous compounds may interfere with both chromatographic separation and mass spectrometric detection [22]. The development of stable isotope-labeled internal standards specific for each isomer represents an important advancement in overcoming these analytical challenges [10] [11].

Method Validation and Quality Control

The validation of analytical methods for isomer differentiation requires demonstration of specificity, accuracy, precision, and robustness under challenging conditions [19] [11]. Reference standards for all relevant isomers must be available to establish retention times, fragmentation patterns, and spectroscopic characteristics [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types